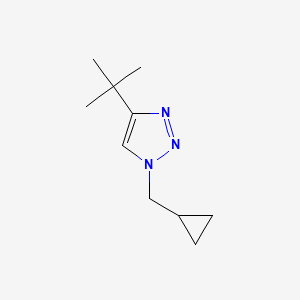
4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
The synthesis of 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Synthetic Route:
Starting Materials: tert-butyl azide and cyclopropylmethyl alkyne.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Procedure: The starting materials are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The reaction is typically carried out in an acidic or basic medium.
Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran (THF).
Products: Reduction can yield alcohols or amines.
Substitution:
Reagents: Nucleophiles such as halides or amines.
Conditions: The reaction is carried out in the presence of a suitable base or acid catalyst.
Products: Substitution reactions can result in the formation of various substituted triazoles.
科学研究应用
4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Evaluated for its activity against various diseases and conditions.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The tert-butyl and cyclopropylmethyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity.
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It can bind to receptors, altering signal transduction processes.
Pathways:
- The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling.
相似化合物的比较
- 1-(cyclopropylmethyl)-1H-1,2,3-triazole
- 4-tert-butyl-1H-1,2,3-triazole
- 1-(cyclopropylmethyl)-4-methyl-1H-1,2,3-triazole
Comparison:
- The presence of both tert-butyl and cyclopropylmethyl groups in 4-tert-butyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole imparts unique steric and electronic properties.
- These groups can enhance the compound’s stability, lipophilicity, and binding affinity compared to other triazole derivatives.
- The combination of these substituents may result in distinct biological activities and applications.
属性
IUPAC Name |
4-tert-butyl-1-(cyclopropylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-7-13(12-11-9)6-8-4-5-8/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFBUPWCUJZWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)

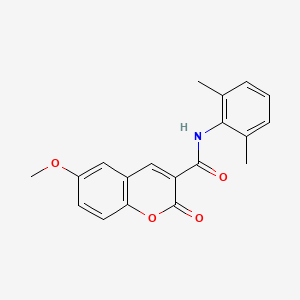
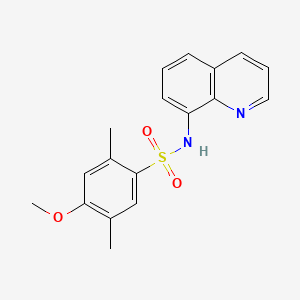

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide](/img/structure/B6417109.png)
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)
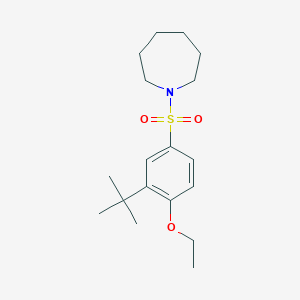
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
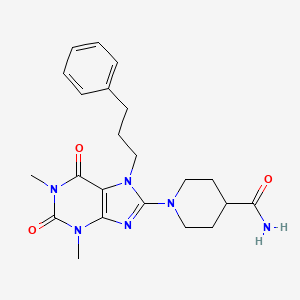
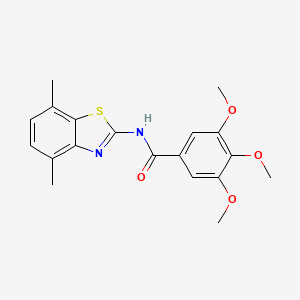
![10-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6417175.png)
-](/img/structure/B6417178.png)
